molecular formula C15H13BrN2O4S B10960287 Methyl 5-{[(3-bromophenyl)carbonyl]amino}-4-carbamoyl-3-methylthiophene-2-carboxylate

Methyl 5-{[(3-bromophenyl)carbonyl]amino}-4-carbamoyl-3-methylthiophene-2-carboxylate

Cat. No.: B10960287
M. Wt: 397.2 g/mol
InChI Key: GSKVPHCLLPCCFD-UHFFFAOYSA-N
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Description

METHYL 4-(AMINOCARBONYL)-5-[(3-BROMOBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with multiple functional groups, including an aminocarbonyl group, a bromobenzoyl group, and a methyl ester group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(AMINOCARBONYL)-5-[(3-BROMOBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromobenzoyl group: This step involves the acylation of the thiophene ring using 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(AMINOCARBONYL)-5-[(3-BROMOBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

METHYL 4-(AMINOCARBONYL)-5-[(3-BROMOBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 4-(AMINOCARBONYL)-5-[(3-BROMOBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(2-(((3-BROMOBENZOYL)AMINO)ACETYL)CARBOHYDRAZONOYL)BENZOATE
  • METHYL 4-(2-(((4-METHOXYBENZOYL)AMINO)ACETYL)CARBOHYDRAZONOYL)BENZOATE
  • METHYL 4-(2-(((3-METHYLBENZOYL)AMINO)ACETYL)CARBOHYDRAZONOYL)BENZOATE

Uniqueness

METHYL 4-(AMINOCARBONYL)-5-[(3-BROMOBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene ring and the bromobenzoyl group distinguishes it from other similar compounds, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C15H13BrN2O4S

Molecular Weight

397.2 g/mol

IUPAC Name

methyl 5-[(3-bromobenzoyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C15H13BrN2O4S/c1-7-10(12(17)19)14(23-11(7)15(21)22-2)18-13(20)8-4-3-5-9(16)6-8/h3-6H,1-2H3,(H2,17,19)(H,18,20)

InChI Key

GSKVPHCLLPCCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)Br)C(=O)OC

Origin of Product

United States

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